2-(2,4-Dichlorophenyl)succinic acid

説明

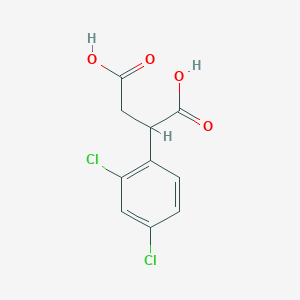

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dichlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQQTPHUAHBHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388055 | |

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103754-45-6 | |

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dichlorophenyl Succinic Acid

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)succinic acid can be achieved through several established chemical routes. These methods primarily focus on the formation of the carbon-carbon bond between the phenyl ring and the succinic acid moiety.

Nucleophilic substitution or coupling reactions for aryl-substituted succinic acids

Aryl-substituted succinic acids can also be prepared through nucleophilic aromatic substitution (SNAr) reactions. In this approach, an aryl halide with electron-withdrawing substituents is reacted with a nucleophile. libretexts.org The two chlorine atoms on the phenyl ring of a precursor like 1,2,4-trichlorobenzene (B33124) make the ring electron-deficient and thus susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com A carbanion derived from a succinic acid ester could act as the nucleophile, displacing one of the chlorine atoms on the aromatic ring. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as the chlorine atoms, in the ortho and para positions relative to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Optimization of reaction conditions (e.g., temperature, solvent polarity)

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and catalyst. For instance, in the Knoevenagel condensation route, the choice of base and the reaction temperature can significantly influence the rate of both the initial condensation and the subsequent decarboxylation. Industrial production methods often focus on optimizing these conditions to maximize yield and purity, potentially employing techniques like continuous flow reactors. Similarly, for nucleophilic aromatic substitution reactions, the choice of solvent can affect the solubility of the reactants and the stability of the intermediates. The polarity of the solvent can play a critical role in the reaction rate. Optimization may also involve screening different catalysts or additives, such as Lewis acids in certain coupling reactions, to enhance reaction efficiency. researchgate.netresearchgate.net

Table 1: Factors for Optimization in Synthesis

| Parameter | Influence on Reaction | General Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but also potential side products or decomposition. | Systematically vary the temperature to find the optimal balance between reaction rate and product purity. |

| Solvent Polarity | Influences the solubility of reactants and the stabilization of charged intermediates or transition states. | Screen a range of solvents with varying polarities (e.g., toluene, ethyl acetate, polar aprotic solvents) to identify the most effective one. researchgate.net |

| Catalyst | Can significantly increase the reaction rate and influence the reaction pathway. | Test different types of catalysts (e.g., various bases for condensation, Lewis acids for substitution) and their concentrations. researchgate.net |

| Reactant Ratio | The stoichiometry of the reactants can affect the yield and minimize the formation of byproducts. | Vary the molar ratios of the starting materials to determine the optimal balance for the desired product. |

Derivative Synthesis and Functionalization

The carboxylic acid groups of this compound are key sites for further chemical transformations, allowing for the synthesis of a variety of derivatives.

Oxidation reactions to carboxylic acids or oxidized derivatives

The succinic acid moiety can undergo oxidation. For example, treatment with a dehydrating agent like acetyl chloride or phosphorus oxychloride can lead to the formation of the corresponding cyclic anhydride (B1165640), 2-(2,4-dichlorophenyl)succinic anhydride. orgsyn.org More vigorous oxidation, for instance using a strong oxidizing agent like potassium permanganate, can lead to the cleavage of the succinic acid chain, potentially resulting in decarboxylation and the formation of other carboxylic acids like formic acid and carbon dioxide. allresearchjournal.com The oxidative degradation of related compounds like 2,4-dichlorophenoxyacetic acid has been shown to yield intermediates such as 2,4-dichlorophenol (B122985) and acetic acid. nih.gov

Reduction reactions to alcohols or reduced forms

The carboxylic acid functional groups of this compound can be reduced to alcohols. Using common reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), the two carboxylic acid groups can be converted to primary alcohols, yielding 2-(2,4-dichlorophenyl)butane-1,4-diol. Further reduction under more forceful conditions could potentially lead to the complete removal of the oxygen atoms, resulting in the formation of 2-(2,4-dichlorophenyl)butane.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Oxidation | Dehydrating agents (e.g., Acetyl chloride) | 2-(2,4-Dichlorophenyl)succinic anhydride orgsyn.org |

| Strong oxidizing agents (e.g., KMnO₄) | Formic acid, Carbon dioxide allresearchjournal.com |

| Reduction | Strong reducing agents (e.g., LiAlH₄, BH₃) | 2-(2,4-Dichlorophenyl)butane-1,4-diol |

Nucleophilic substitution reactions on the dichlorophenyl group

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring of this compound is generally challenging. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms) to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org In this compound, the succinic acid moiety is not a sufficiently strong activating group to facilitate SNAr reactions under standard conditions.

For a nucleophilic aromatic substitution to proceed, an addition-elimination mechanism is generally accepted. This involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org In the absence of such strong activation, the energy barrier for the formation of the Meisenheimer complex is high, making the reaction kinetically unfavorable.

While direct SNAr on this compound is not commonly reported, related transformations on other activated dichlorinated aromatic compounds have been studied. For instance, the regioselectivity of SNAr on dichloropyrimidines is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com In such systems, the substitution can be directed to a specific chlorine atom based on the electronic properties of the substituents. wuxiapptec.com However, for non-activated systems like this compound, harsh reaction conditions would likely be required, which could lead to side reactions and degradation of the molecule.

Formation of esters and amides

The two carboxylic acid groups of this compound are amenable to standard esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.

Esterification:

The conversion of the carboxylic acid groups to esters can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach, particularly for simple alcohols like methanol (B129727) and ethanol (B145695) which can be used as the solvent. commonorganicchemistry.com

For more sensitive or sterically hindered alcohols, milder methods are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method that proceeds under neutral conditions. orgsyn.orgstackexchange.com This method is advantageous as it avoids the harsh acidic conditions of the Fischer esterification. commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

| Esterification Method | Reagents | General Conditions | Suitability |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Simple primary and secondary alcohols |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, neutral pH | Acid-sensitive substrates, sterically hindered alcohols |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two steps: formation of acyl chloride, then reaction with alcohol | Wide range of alcohols |

Amidation:

The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct reaction of the carboxylic acid with an amine is often difficult and requires high temperatures. suniv.ac.in Therefore, the carboxylic acid is typically activated first.

Similar to esterification, coupling agents like DCC can be used to facilitate amide bond formation. researchgate.net The reaction proceeds through an activated intermediate that is then readily attacked by the amine. The synthesis of N-aryl succinimides, for example, can be achieved by the cyclization of N-arylsuccinamic acids using a dehydrating agent. researchgate.net Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts readily with an amine to form the corresponding amide.

Comparison with structurally similar compounds

The chemical reactivity and synthetic accessibility of this compound can be better understood by comparing it with its structural isomers and analogues.

Positional isomerism of chlorine atoms (e.g., 2-(2,6-dichlorophenyl)succinic acid, 2-(3,4-dichlorophenyl)succinic acid)

The position of the chlorine atoms on the phenyl ring significantly influences the compound's properties and reactivity.

2-(2,6-dichlorophenyl)succinic acid: The presence of two chlorine atoms in the ortho positions introduces significant steric hindrance around the bond connecting the phenyl ring and the succinic acid backbone. This steric crowding can affect the molecule's conformation and may influence the reactivity of the benzylic proton and the adjacent carboxylic acid group. The synthesis of this isomer can be achieved through methods like the reaction of 2,6-dichlorobenzaldehyde (B137635) with malonic acid followed by decarboxylation or by reacting 2,6-dichlorophenylmagnesium bromide with diethyl succinate (B1194679) followed by hydrolysis. It is noted as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs. chemimpex.com

2-(3,4-dichlorophenyl)succinic acid: In this isomer, the chlorine atoms are located further from the succinic acid chain, resulting in less steric hindrance compared to the 2,6-dichloro isomer. google.comnih.gov Its synthesis can be approached through methods analogous to those for other aryl succinic acids. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) has been reported to yield a related butanoic acid derivative. mdpi.com

| Compound | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | 103754-45-6 sigmaaldrich.com | C₁₀H₈Cl₂O₄ | Asymmetric chlorine substitution |

| 2-(2,6-Dichlorophenyl)succinic acid | 42474-07-7 scbt.comsigmaaldrich.com | C₁₀H₈Cl₂O₄ | Steric hindrance from two ortho-chlorine atoms |

| 2-(3,4-Dichlorophenyl)succinic acid | 93553-81-2 sigmaaldrich.com | C₁₀H₈Cl₂O₄ | Chlorine atoms at meta and para positions |

Backbone variants (e.g., 2,6-dichlorophenylacetic acid, 2-(2,6-dichlorophenyl)propanoic acid)

Modifying the succinic acid backbone to a simpler acetic or propanoic acid moiety also leads to compounds with different characteristics.

2,6-Dichlorophenylacetic acid: This compound is a precursor in the synthesis of various chemicals. Its synthesis can be achieved from 2,6-dichlorotoluene (B125461) through catalytic carbonylation or from (2,6-dichlorophenyl)acetonitrile by hydrolysis. chemicalbook.com The reactivity of the carboxylic acid group is similar to other arylacetic acids.

2-(2,6-dichlorophenyl)propanoic acid: The introduction of a methyl group on the carbon adjacent to the phenyl ring creates a chiral center. The synthesis and reactivity of this compound would be influenced by this additional stereochemical feature.

These backbone variants, while sharing the dichlorophenyl group, will exhibit different physical and chemical properties due to the altered aliphatic acid chain.

Functional group modifications (e.g., 2-(2,6-dichlorophenoxy)acetic acid)

Replacing the direct carbon-carbon bond between the phenyl ring and the succinic acid backbone with an ether linkage creates a different class of compounds.

Advanced Synthetic Approaches

While classical synthetic methods are applicable, modern synthetic strategies can offer improvements in terms of efficiency, selectivity, and environmental impact. For the synthesis of aryl-substituted succinic acids and their derivatives, several advanced approaches can be considered.

One-pot reactions that combine multiple synthetic steps can streamline the synthesis process. For example, a one-pot ring-opening–Wittig olefination–hydrolysis reaction has been used to synthesize various aryl itaconic acids from aryl aldehydes and (triphenylphosphoranylidene)succinic anhydride. mdpi.com This methodology could potentially be adapted for the synthesis of this compound.

Catalytic methods are also at the forefront of modern organic synthesis. The use of transition metal catalysts, such as palladium complexes, can enable cross-coupling reactions to form the carbon-carbon bond between the dichlorophenyl group and the succinic acid precursor. For instance, a catalytic synthesis method for mefenpyr-diethyl (B161882) involves a diazotization reaction of 2,4-dichloroaniline (B164938) followed by further transformations. google.com While not directly applicable to the target molecule, it highlights the use of catalytic methods in constructing complex molecules from dichlorinated starting materials.

Furthermore, the development of solid-phase synthesis methods, such as the use of a silica-bound benzoyl chloride as a dehydrating agent for the synthesis of N-aryl succinimides, offers advantages in terms of recyclability of reagents and simplification of purification procedures. researchgate.net Such approaches could be explored for the synthesis of amide derivatives of this compound.

Enantioselective Synthesis of 2-Substituted Succinic Esters

The preparation of enantiomerically pure 2-substituted succinic esters, such as the derivatives of this compound, can be effectively achieved through chemo-enzymatic methods. A prominent strategy involves the enantio- and regioselective monohydrolysis of racemic 2-substituted succinate diesters.

One such method utilizes the enzyme Alcalase®, a preparation of subtilisin Carlsberg, to selectively hydrolyze one enantiomer of a racemic diester, yielding a chiral half-ester with high enantiomeric excess. doi.org The general approach begins with the synthesis of the racemic diester. This is typically achieved through a Michael addition of a malonate to an appropriate α,β-unsaturated ester, followed by alkylation. For the synthesis of a generic 2-substituted succinate diester, dimethyl malonate can be alkylated and then undergo demethoxycarbonylation to produce the desired racemic product. doi.org

The key step is the enzymatic resolution. The racemic diester is subjected to hydrolysis in the presence of the enzyme. The enzyme discriminates between the two enantiomers, selectively hydrolyzing one to the corresponding monoacid while leaving the other enantiomer as the unreacted ester. This process can yield products with excellent enantiomeric purity (>99% ee). doi.org The unhydrolyzed ester can be recycled through racemization, making the process both efficient and economical. doi.org

While a specific example for the enzymatic resolution of a 2-(2,4-dichlorophenyl)succinate diester is not detailed in the provided research, the methodology is presented as being broadly applicable to a variety of 2-substituted succinate diesters. doi.org The table below illustrates the potential outcomes based on the general findings for the enzymatic hydrolysis of various 2-substituted succinate diesters.

| Substrate (Racemic Diester) | Enzyme | Product (Half-ester) | Enantiomeric Excess (ee) |

| Diethyl 2-benzylsuccinate | Alcalase® | (R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid | >99% |

| Diethyl 2-(prop-2-en-1-yl)succinate | Alcalase® | (R)-4-Ethoxy-4-oxo-2-(prop-2-en-1-yl)butanoic acid | >99% |

| Diethyl 2-isobutylsuccinate | Subtilisin Carlsberg | (R)-4-Ethoxy-2-isobutyl-4-oxobutanoic acid | High |

This table presents representative data for the enzymatic resolution of 2-substituted succinate diesters to illustrate the potential of the method for synthesizing chiral derivatives of this compound.

Another approach to obtaining chiral succinic acid derivatives involves the use of chiral auxiliaries or asymmetric catalysis. For instance, the alkylation of a chiral iron succinoyl complex can proceed with high regio- and stereoselectivity to generate β-alkyl substituted succinoyl complexes. Subsequent oxidative decomplexation yields the homochiral α-alkyl succinic acid derivative. rsc.org

Chiral Centers and Stereospecific Interactions

This compound possesses a single chiral center at the carbon atom to which the 2,4-dichlorophenyl group is attached (C2). The presence of this stereocenter means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2,4-dichlorophenyl)succinic acid and (S)-2-(2,4-dichlorophenyl)succinic acid.

The spatial arrangement of the four different groups around this chiral carbon—the hydrogen atom, the carboxylic acid group, the carboxymethyl group, and the 2,4-dichlorophenyl group—determines the absolute configuration of each enantiomer. The stereochemistry of this center is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes or receptors in a biological system.

The stereospecific interactions of these enantiomers can be profound. In medicinal chemistry, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity while the other enantiomer is less active or may even have undesirable side effects. This is because biological targets are themselves chiral, and the "fit" between the small molecule and its target is highly dependent on the three-dimensional structure.

The enantiomers of a related compound, 2-(4-chlorophenyl)succinic acid, have been successfully separated using countercurrent chromatography with a chiral selector, highlighting the ability to resolve such chiral acids. nih.gov This separation is a direct consequence of the differential interactions of the enantiomers with the chiral stationary phase.

Biological Activities and Mechanistic Studies of 2 2,4 Dichlorophenyl Succinic Acid and Its Derivatives

Mechanisms of Action

The predicted biological activities of 2-(2,4-Dichlorophenyl)succinic acid and its derivatives are rooted in the distinct functions of the succinate (B1194679) and dichlorophenyl groups. Succinate itself is not merely a metabolic intermediate but also a signaling molecule, while the dichlorophenyl group is a common feature in many synthetic compounds with therapeutic effects.

Interaction with specific molecular targets (enzymes, receptors)

The molecular structure of this compound allows it to potentially interact with several biological targets. The succinate portion can interact with enzymes and receptors that recognize endogenous succinate. The dichlorophenyl group, a known pharmacophore, is found in compounds that target a range of proteins. nih.gov

Key molecular targets include:

Succinate Dehydrogenase (SDH): As an analog of succinate, the compound could interact with this crucial enzyme of the tricarboxylic acid (TCA) cycle and electron transport chain.

Succinate Receptor 1 (SUCNR1): Also known as GPR91, this G-protein coupled receptor is activated by extracellular succinate and is involved in various physiological and pathological processes, including inflammation and hypertension.

Cyclooxygenase-2 (COX-2): The 2,4-dichlorophenoxy group is a component of molecules designed as potential anti-inflammatory agents that inhibit the COX-2 enzyme.

Estrogen Receptor Alpha (ERα): A complex derivative containing a 2,4-dichlorophenyl group has been identified as a potent and selective estrogen receptor degrader (SERD), indicating that this moiety can be incorporated into molecules that target nuclear hormone receptors. nih.gov

Enzyme Inhibition (e.g., specific metabolic pathways, cell division cycle 25B phosphatase)

Derivatives of this compound are predicted to function as enzyme inhibitors, a common mechanism for therapeutic intervention.

Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, catalyzes the oxidation of succinate to fumarate (B1241708). science.gov Molecules structurally similar to succinate can act as competitive inhibitors. For instance, malonate, which resembles succinate, binds to the active site of SDH without undergoing a reaction, thereby inhibiting the enzyme's function. It is plausible that this compound could exert a similar competitive inhibitory effect on SDH, potentially disrupting cellular energy metabolism. A class of fungicides known as SDHIs works by targeting this enzyme.

Cyclooxygenase-2 (COX-2) Inhibition: Research into derivatives of 2,4-dichlorophenoxyacetic acid has revealed their potential as COX-2 inhibitors. Molecular docking studies have shown that these compounds can effectively interact with the active site of COX-2, an enzyme implicated in inflammation and pain. The energy value of the complex formed between a derivative and COX-2 was found to be significantly lower (-10.4 to -8.9 kcal/mol) compared to the reference compound 2,4-dichlorophenoxyacetic acid (-6.7 kcal/mol), suggesting stronger binding and inhibitory potential.

Cell Division Cycle 25B (Cdc25B) Phosphatase: While direct inhibition by this compound has not been reported, Cdc25B phosphatases are crucial regulators of the cell cycle and are considered important targets for the development of anticancer drugs. mdpi.com Research is active in identifying inhibitors for this class of enzymes, with various molecular scaffolds, such as 1,3-selenazoles and 2,4-dihydroxychalcones, showing promise. nih.gov

| Enzyme Target | Potential Mechanism of Inhibition | Relevant Derivative/Analog | Potential Consequence |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Competitive inhibition at the succinate binding site | Malonate, SDHI fungicides | Impaired mitochondrial respiration and TCA cycle |

| Cyclooxygenase-2 (COX-2) | Binding to the active site | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | Anti-inflammatory effects |

| Cell Division Cycle 25B (Cdc25B) | Inhibition (Hypothetical Target Class) | Various heterocyclic compounds (e.g., chalcones, selenazoles) | Anticancer activity through cell cycle arrest |

Receptor Modulation

The compound's moieties suggest it could modulate receptor activity, particularly G-protein coupled receptors and nuclear receptors.

Succinate Receptor 1 (SUCNR1) Agonism: Extracellular succinate acts as a signaling molecule by activating SUCNR1. This receptor is coupled to Gi and Gq proteins, and its activation can lead to the inhibition of cAMP production and an increase in intracellular calcium mobilization. Synthetic agonists of SUCNR1 have been developed, demonstrating that molecules structurally related to succinate can modulate this receptor. For example, cis-epoxysuccinic acid was found to be 10- to 20-fold more potent than succinate in activating SUCNR1. Therefore, this compound or its derivatives could potentially act as modulators of SUCNR1, influencing processes like blood pressure regulation and immune responses.

Estrogen Receptor (ER) Modulation: The 2,4-dichlorophenyl group is a key structural feature in a novel, orally available selective estrogen receptor degrader (SERD), SAR439859. nih.gov This compound, 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzoannulene-2-carboxylic acid, shows potent antitumor activity in breast cancer models by degrading the estrogen receptor alpha (ERα). nih.gov This demonstrates the utility of the 2,4-dichlorophenyl moiety in designing potent and selective receptor modulators for cancer therapy.

Modulation of inflammatory pathways

Succinate has emerged as a critical signaling molecule in inflammation. Accumulation of succinate, often due to metabolic stress or hypoxia, can trigger inflammatory responses through at least two major pathways that could be influenced by this compound.

HIF-1α Stabilization: Intracellularly, accumulated succinate can inhibit prolyl hydroxylase enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates the expression of pro-inflammatory genes, including interleukin-1β (IL-1β).

SUCNR1 Activation: Extracellularly, succinate released from stressed cells can act on SUCNR1 on immune cells, modulating their activity and promoting inflammation.

Given these roles, derivatives of this compound could modulate inflammatory pathways by either mimicking or antagonizing the effects of succinate on these targets. Furthermore, the potential for related compounds to inhibit COX-2 provides another direct mechanism for anti-inflammatory action.

Influence on metabolic processes, signal transduction, and gene expression regulation

As an analog of a central metabolite, this compound has the potential to significantly influence core cellular processes.

Metabolic Processes: Succinate is a pivotal intermediate in the TCA cycle, a fundamental pathway for cellular energy production. science.gov Inhibition of SDH by a succinate analog would directly impede this cycle, affecting cellular respiration and ATP production.

Signal Transduction: Succinate acts as a signal transducer, linking metabolic state to cellular function. It does this through receptor-mediated pathways (SUCNR1) and by influencing enzymatic activity (prolyl hydroxylases). A synthetic analog could interfere with these signaling cascades, leading to widespread effects on cellular physiology.

Gene Expression Regulation: By stabilizing HIF-1α, succinate directly influences the transcription of numerous genes. Furthermore, succinate can alter the epigenetic landscape by inhibiting 2-oxoglutarate-dependent dioxygenases, which include histone and DNA demethylases. science.gov This links cellular metabolism directly to the regulation of gene expression. A derivative like this compound could potentially interfere with these regulatory mechanisms.

Pharmacological Investigations and Therapeutic Potential

While direct pharmacological data on this compound is limited, the known activities of its structural relatives point toward significant therapeutic potential in several areas. The compound serves as a valuable intermediate in the synthesis of various therapeutic agents. mdpi.com

| Therapeutic Area | Potential Mechanism | Relevant Target | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Oncology | Estrogen receptor degradation; Cell cycle arrest | ERα; Cdc25B | Activity of SERDs like SAR439859 nih.gov; Role of Cdc25B in cell cycle |

| Inflammatory Diseases | Inhibition of pro-inflammatory mediators; Modulation of immune cell signaling | COX-2; SUCNR1 | COX-2 inhibition by dichlorophenoxy derivatives; Role of succinate and SUCNR1 in inflammation |

| Metabolic Disorders | Modulation of metabolic pathways and signaling | SDH; SUCNR1 | Role of succinate in metabolic signaling and diabetes |

The development of potent and selective inhibitors for enzymes like dipeptidyl peptidase IV (DPP IV) for type 2 diabetes highlights the success of targeting specific enzymes in metabolic diseases. Similarly, the anti-cancer potential of targeting ERα with SERDs containing the 2,4-dichlorophenyl group is well-established. nih.gov The role of succinate signaling in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease suggests that modulating SUCNR1 or intracellular succinate levels could be a viable therapeutic strategy. The herbicide 2,4-dichlorophenoxyacetic acid, while known for its toxicity at high doses, has also been investigated for its potential as a COX-2 inhibitor, indicating the pharmacological relevance of this chemical scaffold.

Anti-inflammatory properties

The anti-inflammatory profile of this compound is complex, with research on its parent compound, succinic acid, providing a nuanced perspective. Succinate is recognized as a key intermediate metabolite in the tricarboxylic acid (TCA) cycle, essential for cellular energy production. frontiersin.org However, outside of this metabolic role, it can also act as a signaling molecule. Some studies indicate that an accumulation of succinate can be pro-inflammatory, inducing the production of cytokines like Interleukin-1β (IL-1β) through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). frontiersin.orgoncotarget.com This suggests that under certain conditions, succinate can enhance tumor-associated inflammation. oncotarget.com

Conversely, other investigations have explored the direct anti-inflammatory potential of succinic acid, though with inconsistent results. One study found that succinic acid did not consistently reduce the release of pro-inflammatory cytokines or prostaglandin (B15479496) E2 (PGE2) from human macrophage cells. nih.govresearchgate.net At very high, non-physiological concentrations, it showed mixed effects on cytokine release. nih.gov However, some commercial topical treatments containing succinic acid are marketed for their ability to reduce inflammation associated with acne. theinkeylist.com

Evidence from structurally related compounds provides a stronger case for the anti-inflammatory potential of the 2,4-dichlorophenyl moiety. Fenclofenac (B1672494), or 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated significant anti-inflammatory properties in various animal models. nih.govscilit.com In chronic inflammation tests, fenclofenac's potency was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. nih.gov This suggests that the 2,4-dichlorophenyl group is a key structural feature for this activity.

Table 1: Comparative Anti-inflammatory Potency of Fenclofenac in Established Adjuvant Arthritis (Rat Model)

| Compound | Relative Potency |

|---|---|

| Fenclofenac | Approximately equipotent to Phenylbutazone |

| More potent than Acetylsalicylic acid | |

| More potent than Ibuprofen | |

| Less potent than Diclofenac sodium | |

| Less potent than Indomethacin |

Data sourced from studies on fenclofenac, a structurally related compound. nih.gov

Analgesic properties

The potential analgesic effects of this compound are primarily inferred from the activity of structurally analogous compounds. Direct studies on the analgesic properties of this specific succinic acid derivative are not widely available in the literature. However, research into fenclofenac has shown that it possesses significant antinociceptive (pain-relieving) properties in addition to its anti-inflammatory effects. nih.govscilit.com These properties were identified in tests on rats designed to detect clinically active analgesic compounds. nih.gov The analgesic activity of fenclofenac, like its anti-inflammatory action, underscores the potential contribution of the 2,4-dichlorophenyl functional group to the modulation of pain pathways.

Antimicrobial properties

The parent molecule, succinic acid, has been identified as a potent antimicrobial agent. roquette.com Research has demonstrated its efficacy against a range of bacteria. One study, which isolated succinic acid from pickled mustard, confirmed its strong antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens. nih.gov The mechanism of action involves damaging the bacterial cell membrane and internal structures, leading to the leakage of cellular components and a reduction in cell size. nih.gov

Further investigation into the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of succinic acid has quantified its effectiveness, as detailed in the table below.

Table 2: Antimicrobial Activity of Succinic Acid

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.31 | 0.31 |

| Pseudomonas fluorescens | 0.63 | 0.63 |

Data from a study identifying succinic acid as the main antibacterial component in pickled mustard. nih.gov

Additionally, studies on other derivatives containing a dichlorophenyl group have reported antimicrobial and antifungal activities, lending further support to the potential of this class of compounds in antimicrobial research. researchgate.net

Potential in cancer therapy (inhibition of cell proliferation in cancer cell lines)

The role of succinate and its derivatives in cancer is dual and highly context-dependent. On one hand, succinate is considered an "oncometabolite." mdpi.com Its accumulation, often due to mutations in the succinate dehydrogenase (SDH) enzyme, can promote tumorigenesis by stabilizing HIF-1α, which in turn can enhance cancer cell migration and metastasis. oncotarget.comnih.gov

On the other hand, research also indicates that succinic acid and its derivatives can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death). researchgate.net Some studies have shown that succinic acid can inhibit the proliferation of certain cancer cell lines. roquette.com For instance, one study highlighted the potential of succinic acid derivatives to induce apoptosis in renal cancer cells. researchgate.net This suggests a complex regulatory role where the effects may depend on the specific cancer type and the metabolic state of the cells. The accumulation of succinate can simultaneously promote tumor growth through signaling pathways while also hindering it under different circumstances. frontiersin.org

Role as a precursor in non-steroidal anti-inflammatory drug (NSAID) synthesis

This compound is recognized as a valuable intermediate and building block in the synthesis of pharmaceuticals. chemimpex.commyskinrecipes.com Its chemical structure, featuring reactive carboxyl groups and a dichlorinated phenyl ring, makes it a versatile precursor for creating more complex molecules with enhanced biological activity. myskinrecipes.com

This is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.govneu.edu.tr The dichlorophenyl moiety is a feature of some potent NSAIDs, such as diclofenac. The structural framework of this compound provides a scaffold that can be chemically modified to design novel NSAIDs, potentially with improved efficacy or selectivity for COX-2, which could reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Drug discovery and development based on structural features

The structural characteristics of this compound make it an interesting candidate for drug discovery and development. The molecule combines two key features: the succinic acid backbone and the 2,4-dichlorophenyl group.

The Succinic Acid Backbone: As a natural metabolite, the succinic acid scaffold is often used in drug design to improve solubility and engage with biological targets. Its dicarboxylic acid nature allows for the formation of various derivatives, such as amides and esters, to modulate the compound's properties. roquette.com

The 2,4-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring significantly alters the electronic properties and lipophilicity of the molecule. This can enhance binding to target proteins and improve metabolic stability. This moiety is found in other biologically active compounds, including the anti-inflammatory drug fenclofenac nih.govscilit.com and the antifungal agent itraconazole, highlighting its importance in medicinal chemistry. The specific positioning of the chlorine atoms is crucial for activity, as seen in related compounds like lamotrigine, which contains a 2,3-dichlorophenyl group and acts on sodium channels. mdpi.com

The combination of these features in a single molecule provides a foundation for synthesizing new chemical entities with potential therapeutic applications in inflammation, pain, infection, and cancer. chemimpex.com

Pharmacokinetics and Pharmacodynamics (necessity of research)

There is a notable lack of published research on the specific pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound. While its structural components suggest potential biological activities, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for any therapeutic development.

Studies on the parent compound, succinic acid, provide some initial insights but also highlight the need for specific data. A pharmacokinetic study in mice using an isotopic label (¹³C₄SA) to distinguish it from endogenous succinate found that after intravenous administration, it had a clearance of 4574.5 mL/h/kg and a short half-life of 0.56 hours. nih.gov When given orally, its bioavailability was low, at 1.5%, though it was absorbed and distributed quickly, with the highest exposure seen in the liver. nih.gov

These findings for succinic acid cannot be directly extrapolated to its dichlorophenyl derivative. The addition of the bulky and lipophilic 2,4-dichlorophenyl group would be expected to drastically alter its ADME properties, likely increasing its half-life and changing its tissue distribution. Therefore, dedicated pharmacokinetic and pharmacodynamic studies on this compound are essential to validate its therapeutic potential and establish a foundation for any future clinical investigation. nih.govnih.gov

Use as an adjuvant (e.g., with ciprofloxacin (B1669076) in treating Pseudomonas aeruginosa biofilm infections)

Succinic acid has been identified as a promising adjuvant therapy to enhance the efficacy of antibiotics against resilient bacterial biofilms, such as those formed by Pseudomonas aeruginosa, a major pathogen in cystic fibrosis (CF) respiratory infections. nih.gov Studies have investigated the synergistic effect of succinic acid with ciprofloxacin, a standard antibiotic used to manage these infections. nih.govnih.gov

Research demonstrates that while succinic acid alone can inhibit the establishment of biofilms, its combination with ciprofloxacin can lead to complete biofilm inhibition. nih.gov The effectiveness of succinic acid as an adjuvant is most pronounced during the early stages of bacterial growth and at pH levels below its pKa1. nih.govnih.gov In these acidic conditions, succinic acid exhibits strong antibacterial and antibiofilm properties on its own. nih.gov At later growth stages, while the independent activity of succinic acid diminishes, it significantly enhances the efficacy of ciprofloxacin, particularly against mucoid biofilms which are notoriously difficult to treat. nih.gov

The mechanism likely involves the penetration of succinic acid into the biofilm matrix, where it exerts a bactericidal effect, thereby sensitizing the embedded bacteria to the action of ciprofloxacin. nih.gov However, it has been noted that the activity of succinic acid can be somewhat reduced in the dense mucus environment characteristic of CF, suggesting challenges with diffusion. nih.gov These findings highlight the potential of using succinate derivatives as a strategy to overcome biofilm-associated antibiotic resistance. nih.gov

Table 1: Adjuvant Effect of Succinic Acid with Ciprofloxacin on P. aeruginosa

| Treatment Condition | Observed Effect on P. aeruginosa Biofilm | Source |

| Succinic Acid (Alone) | Inhibited biofilm establishment, particularly at early growth stages. | nih.gov |

| Ciprofloxacin (Sublethal Conc.) | Limited efficacy against established biofilms. | nih.gov |

| Succinic Acid + Ciprofloxacin | Synergistic effect leading to complete biofilm inhibition. Enhanced ciprofloxacin effect against mature, mucoid biofilms. | nih.govnih.gov |

Biochemical Research Applications

Studies on cellular mechanisms and interactions

Succinate, traditionally known as a metabolic intermediate, is now recognized as a critical signaling molecule in both intracellular and extracellular environments. mdpi.comnih.gov Its accumulation and release from cells under various stimuli can trigger significant physiological and pathological responses. mdpi.com

Extracellularly, succinate acts by binding to a specific G-protein coupled receptor known as SUCNR1 (also called GPR91). mdpi.comnih.gov The activation of SUCNR1 has been observed in numerous cell types, including immune cells like macrophages and dendritic cells, as well as in tissues such as the liver, kidney, and retina. mdpi.comnih.gov This interaction initiates downstream signaling cascades, including the mobilization of calcium ions (Ca2+) and the phosphorylation of extracellular regulated kinase (ERK), which can modulate inflammatory responses. nih.gov For instance, succinate can enhance the antigen presentation capacity of dendritic cells and influence the polarization of macrophages toward either pro- or anti-inflammatory states. nih.govnih.gov

Intracellularly, an accumulation of succinate, often due to metabolic stress or hypoxia, can have profound effects. nih.gov It inhibits a class of enzymes called 2-oxoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs). mdpi.com The inhibition of PHD leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen and promotes the expression of inflammatory genes, such as IL-1β. mdpi.comnih.gov

Table 2: Cellular Signaling Roles of Succinate

| Location | Mechanism | Key Target/Receptor | Downstream Effect | Source |

| Extracellular | Receptor-mediated signaling | SUCNR1 (GPR91) | Ca2+ mobilization, ERK phosphorylation, modulation of immune cell function. | mdpi.comnih.gov |

| Intracellular | Enzyme inhibition | Prolyl Hydroxylases (PHDs) | Stabilization of HIF-1α, enhanced inflammatory gene expression (e.g., IL-1β). | mdpi.comnih.gov |

Use in amino acid and nucleotide synthesis

The central role of succinic acid in core metabolism inherently links it to the synthesis of essential biomolecules like amino acids and nucleotides. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a pathway that not only generates energy but also provides precursors for a variety of anabolic (biosynthetic) processes. wikipedia.orgteachmephysiology.com

Specifically, certain intermediates of the TCA cycle can be siphoned off to serve as carbon skeletons for the synthesis of amino acids. teachmephysiology.com For example, α-ketoglutarate, which is produced directly upstream of succinyl-CoA and succinate, is a well-known precursor for glutamate, glutamine, proline, and arginine. teachmephysiology.comyoutube.com While succinate itself is not a direct precursor, its continuous cycling is essential to replenish these intermediates, thereby supporting sustained amino acid biosynthesis. wikipedia.org The metabolism of a related compound, 2,4-Dichlorophenoxyacetic acid, has been shown to affect amino acid metabolism and protein synthesis, suggesting that alterations in the metabolism of such phenyl-substituted acids can impact these pathways. nih.gov

The synthesis of nucleotides is an energy-intensive process that relies on the ATP generated through oxidative phosphorylation, to which the TCA cycle is directly linked. wikipedia.org The oxidation of succinate to fumarate by succinate dehydrogenase is a critical step that donates electrons to the electron transport chain, contributing directly to the proton gradient that drives ATP synthesis. nih.gov Therefore, succinate metabolism is fundamental to supplying the energy required for both nucleotide and amino acid production.

Investigations into metabolic pathways (e.g., TCA cycle relevance for succinic acid)

Succinic acid is a cornerstone metabolite of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism occurring in the mitochondria of eukaryotes. nih.govwikipedia.org This cycle is responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to release stored energy. wikipedia.org

Within the TCA cycle, succinate is formed from succinyl-CoA in a reaction catalyzed by the enzyme succinyl-CoA synthetase. nih.govyoutube.com This particular step is unique as it involves a substrate-level phosphorylation, directly generating a molecule of guanosine (B1672433) triphosphate (GTP) or ATP. youtube.com

Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. nih.gov This reaction is a critical link between the TCA cycle and oxidative phosphorylation. By transferring electrons from succinate directly to the electron transport chain (via FAD to FADH₂), this step contributes to the generation of the electrochemical gradient necessary for the bulk of ATP production in aerobic organisms. nih.govyoutube.com The central position of succinate in the TCA cycle makes it a vital component for energy production and a key intermediate in numerous catabolic and anabolic processes. nih.govnih.gov

Table 3: Succinic Acid in the Tricarboxylic Acid (TCA) Cycle

| Reaction Step | Substrate | Enzyme | Product | Significance | Source |

| Formation | Succinyl-CoA | Succinyl-CoA Synthetase | Succinate | Generates GTP/ATP via substrate-level phosphorylation. | nih.govyoutube.com |

| Oxidation | Succinate | Succinate Dehydrogenase (Complex II) | Fumarate | Links TCA cycle to the electron transport chain, donating electrons for ATP synthesis. | nih.govyoutube.com |

Agrochemical Applications and Environmental Impact Studies

Applications in Agrochemicals

2-(2,4-Dichlorophenyl)succinic acid, also known as 2,4-Dichlorobenzenesuccinic acid, is a versatile compound with notable applications in the agrochemical sector. Its chemical properties make it a valuable component in the development of modern agricultural solutions aimed at protecting crops and improving yields.

Intermediate in the synthesis of herbicides and fungicides

A primary role of this compound in the agrochemical industry is serving as a crucial intermediate in the synthesis of herbicides and fungicides. chemimpex.com Its stability and reactivity are key characteristics that make it suitable for use in creating more complex and effective active ingredients for these plant protection products. chemimpex.com

Role in pest management strategies

The compound is integral to various pest management strategies. chemimpex.com It is utilized in the formulation of both herbicides and insecticides, contributing to the effective control of a range of agricultural pests. chemimpex.com The use of this intermediate is part of broader strategies aimed at providing pest control while considering environmental impact. chemimpex.com

Development of targeted solutions for crop yield and plant protection

The unique structure of this compound allows it to interact with biological systems in a way that facilitates the creation of targeted agricultural solutions. chemimpex.com These solutions are designed to enhance crop yield and offer protection against plant diseases, making the compound an important element in contemporary agricultural practices. chemimpex.com

Herbicide activity (e.g., as a component in herbicide formulations)

Currently, public domain research primarily identifies this compound as a precursor or intermediate in the synthesis of active agrochemical ingredients rather than as a final, active component in commercial herbicide formulations.

Environmental Considerations

Environmental toxicology and persistence

Specific data regarding the environmental toxicology, persistence, and degradation pathways for this compound are not extensively documented in publicly available scientific literature. While its application in developing pesticides is noted to be in the context of minimizing environmental impact, detailed ecotoxicological studies and persistence data for the compound itself are limited. chemimpex.com

Information on "this compound" is Not Available in Public Research

The vast majority of environmental research in this area centers on the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its primary metabolites. nih.govnih.govnih.gov The principal degradation product of 2,4-D is typically identified as 2,4-Dichlorophenol (B122985) (2,4-DCP) . nih.govresearchgate.net

While some microbial degradation pathways of 2,4-D eventually lead to the formation of simple aliphatic acids, such as succinic acid, this occurs after the breakdown of the aromatic ring. juniperpublishers.comresearchgate.net However, the specific compound "this compound," which features the dichlorophenyl group attached to a succinic acid structure, is not mentioned as a recognized metabolite or subject of environmental study in the available literature. juniperpublishers.comnih.govresearchgate.net

Consequently, it is not possible to provide a scientifically accurate and detailed article on the topics requested below, as they pertain specifically to this compound:

Studies on chemical degradation processes in ecosystems

Generating content for these sections without direct research would be speculative and would not adhere to the required standards of scientific accuracy. All available data concerns the parent compound 2,4-D and its other well-documented derivatives.

Analytical and Computational Approaches in the Study of 2 2,4 Dichlorophenyl Succinic Acid

Analytical Techniques for Characterization

A suite of analytical methods is employed to elucidate the structure, purity, and stereochemistry of 2-(2,4-Dichlorophenyl)succinic acid. These techniques provide empirical data that are fundamental to its chemical description.

HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds, including this compound. While specific HPLC methods for this exact compound are proprietary, the principles of purity assessment for related aromatic carboxylic acids are well-established. Generally, a reversed-phase HPLC method is used, which separates compounds based on their hydrophobicity.

The process involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. A C18 column is commonly used as the stationary phase, and the mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter, and for acidic compounds like succinic acid derivatives, it is often kept low (e.g., pH 2-3) to ensure the carboxylic acid groups are protonated, leading to better retention and peak shape.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the dichlorophenyl group exhibits strong absorbance, such as around 280-290 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal to no secondary peaks. Method validation ensures the technique is specific, precise, and accurate for its intended purpose. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with formic acid | Eluent to carry the sample through the column. |

| pH | ~2.5 | Suppresses ionization of carboxylic acids for better retention. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV at ~285 nm | Measures the absorbance of the analyte. |

| Temperature | 30°C | Ensures reproducible retention times. |

This table represents typical conditions used for similar compounds and serves as a general guide.

Spectroscopic methods (e.g., 1H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The spectrum provides information about the chemical environment of each proton in the molecule.

For the parent compound, succinic acid, the ¹H-NMR spectrum in D₂O shows a singlet at approximately 2.67 ppm, corresponding to the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups. chemicalbook.com When the 2,4-dichlorophenyl group is substituted onto the succinic acid backbone, the spectrum becomes more complex and informative.

The expected ¹H-NMR spectrum for this compound would feature:

Aromatic Protons: Three distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the dichlorinated benzene (B151609) ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants would confirm the 2,4-substitution pattern.

Methine Proton (-CH-) : A signal, likely a doublet of doublets, for the proton attached to the carbon bearing the phenyl ring. Its chemical shift would be downfield due to the influence of the adjacent aromatic ring and carboxyl group.

Methylene Protons (-CH₂-) : Two non-equivalent protons on the adjacent carbon, which would appear as a complex multiplet (or two separate doublet of doublets) due to splitting by each other and the adjacent methine proton.

While a publicly available spectrum for this compound is not provided, analysis of the related 2-(3,4-Dichlorophenyl)succinic acid and 2,4-Dichlorophenoxyacetic acid helps predict the expected regions and patterns. nih.govchemicalbook.com

Table 2: Predicted ¹H-NMR Chemical Shift Regions for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (-C₆H₃) | 7.0 - 7.8 | Multiplets |

| Methine (-CH-Ar) | 3.5 - 4.5 | Multiplet (dd) |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Crystal structure analysis

Crystal structure analysis, typically performed using X-ray diffraction on a single crystal, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For succinic acid derivatives, crystal structure analysis reveals how the molecules pack together, which is often dictated by hydrogen bonds between the carboxylic acid groups. nih.gov Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds. The conformation of the succinic acid chain (trans or gauche) and the orientation of the dichlorophenyl ring relative to the rest of the molecule are key structural features that would be elucidated.

Although a specific crystal structure for this compound is not publicly documented, studies on related molecules like N-(2,5-Dichlorophenyl)succinamic acid show that intermolecular O-H···O and N-H···O hydrogen bonds create sheet-like structures in the crystal lattice. nih.gov Similar hydrogen bonding networks would be expected to be a dominant feature in the crystal packing of this compound, influencing its physical properties like melting point and solubility.

Enantioseparation by countercurrent chromatography

Since the C2 carbon of this compound is a chiral center, the compound exists as a pair of enantiomers. Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that can be effectively used for the separation of these enantiomers on a preparative scale.

Research on the closely related compound 2-(4-chlorophenyl)succinic acid has demonstrated successful enantioseparation using CCC. In that study, a chiral selector, hydroxypropyl-β-cyclodextrin, was added to the aqueous mobile phase. The separation relies on the differential formation of transient diastereomeric inclusion complexes between the chiral selector and each enantiomer.

A two-phase solvent system, such as n-hexane-ethyl acetate-phosphate buffer, is selected to achieve optimal partitioning of the analyte. The separation conditions, including the concentration of the chiral selector and the pH of the aqueous phase, are optimized to maximize resolution. Under such optimized conditions, it is possible to separate racemic mixtures and obtain the individual enantiomers with high purity (e.g., >99%). This technique is valuable for obtaining stereochemically pure compounds for further study.

Computational Modeling and Chemoinformatics

Computational methods provide a theoretical framework to predict the properties of molecules like this compound, guiding experimental work and offering insights into its behavior.

QSAR/QSPR for predicting solubility and stability

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of the molecule.

For this compound, QSPR models could be developed to predict key properties like aqueous solubility and chemical stability.

Solubility Prediction: The aqueous solubility of a drug-like molecule is a critical parameter. QSPR models for solubility are typically built using a large dataset of compounds with experimentally measured solubilities. Descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area are commonly used. researchgate.net By calculating these descriptors for this compound, its solubility could be estimated using a previously validated QSPR model.

Stability Prediction: Stability can refer to various processes, such as degradation in a specific pH environment or metabolic stability. QSPR models can predict stability by correlating it with descriptors related to electronic properties (e.g., orbital energies from quantum chemical calculations) and the presence of chemically labile groups.

The development of a robust QSAR/QSPR model follows several key steps: data collection, calculation of molecular descriptors, variable selection to identify the most relevant descriptors, model building using statistical methods (like multiple linear regression or machine learning algorithms), and rigorous model validation. researchgate.net While no specific QSPR model for this compound is published, the general methodology is widely applicable for predicting its fundamental physicochemical properties.

Computational modeling for predicting biological targets

Predicting the biological targets of a molecule is a cornerstone of modern drug discovery and toxicology. Computational modeling offers a powerful suite of techniques to hypothesize these interactions, thereby guiding experimental research and reducing the time and cost associated with laboratory screening. While specific predictive studies on this compound are not extensively documented in public literature, the established methodologies are readily applicable.

These methods generally leverage the compound's structural information to predict its interactions with known biological macromolecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling establish a correlation between the chemical structure of a compound and its biological activity. nih.gov By comparing the structural features of this compound to databases of compounds with known targets, potential biological activities can be inferred. researchgate.net

More advanced approaches utilize machine learning algorithms, such as Random Forest (RF) and deep neural networks, to build predictive models. nih.govebi.ac.uk These models are trained on large datasets of known drug-target interactions, integrating chemical, biological, and network-level information to predict novel interactions. nih.gov For a compound like this compound, such models could analyze its substructures, physicochemical properties, and similarity to other ligands to generate a ranked list of probable protein targets, including enzymes, receptors, and ion channels. researchgate.netnih.gov These computational predictions provide a crucial starting point for targeted in vitro and in vivo validation.

Combined virtual and experimental screening (e.g., cocrystal screening)

The integration of virtual (computational) and experimental screening provides a synergistic approach to discovering new activities or optimizing the properties of a compound. nih.gov Virtual screening can efficiently filter vast libraries of compounds or predict interactions, which are then validated through focused experimental work. nih.gov

Virtual Screening: This process involves using computational methods to screen large databases of molecules for potential binding affinity to a specific biological target. For a compound like this compound, if a potential target was identified through modeling, virtual screening could be used to identify other similar molecules or to refine its binding mode and affinity computationally before committing to laboratory synthesis and testing.

Cocrystal Screening: This is a prime example of a combined screening approach aimed at modifying the physicochemical properties of a solid-state compound without altering its intrinsic chemical structure. A cocrystal consists of the active molecule and a coformer held together in a crystalline lattice by non-covalent bonds. While no specific cocrystal studies involving this compound are reported, the methodology is highly relevant.

The process often begins with a computational screen to identify suitable coformers based on molecular complementarity and the likelihood of forming stable hydrogen bonds. This is followed by experimental screening techniques like grinding or solution-based crystallization to produce the cocrystals, which are then characterized to assess properties like solubility, stability, and bioavailability. This combined approach makes the discovery process more efficient and targeted. nih.gov

Databases for chemical and biological information (ChEMBL, PubChem, DrugBank)

Publicly accessible databases are critical resources for chemical and biological research, providing a centralized repository of information.

PubChem: This database, maintained by the National Center for Biotechnology Information (NCBI), contains information on chemical substances and their biological activities. This compound is registered in PubChem with the Compound ID (CID) 2975989. tci-chemical-trading.com The entry provides key computed properties and identifiers for the compound.

| Property | Value |

|---|---|

| PubChem CID | 2975989 |

| Molecular Formula | C₁₀H₈Cl₂O₄ |

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenyl)butanedioic acid |

| InChI Key | SUQQTPHUAHBHIF-UHFFFAOYSA-N |

ChEMBL: An open-access database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI). ebi.ac.uk It contains curated information on compound-target interactions and bioactivity assays. As of now, this compound does not have a dedicated entry in the ChEMBL database, which typically focuses on compounds with reported and curated biological activity data. However, its parent compound, succinic acid, is listed (CHEMBL576), with extensive data on its bioactivities across numerous targets. ebi.ac.uk

DrugBank: This comprehensive database combines detailed drug data with extensive drug target information. drugbank.com It is primarily focused on approved drugs, investigational new drugs, and their pharmacological, and biochemical targets. Given that this compound is a chemical intermediate and not a known drug, it does not have an entry in the DrugBank database. chemimpex.comdrugbank.com

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

As a key intermediate in the pharmaceutical industry, 2-(2,4-Dichlorophenyl)succinic acid provides a foundational scaffold for the synthesis of various therapeutic agents. mdpi.com Its stability and reactivity are advantageous for researchers and industry professionals engaged in chemical synthesis for drug development.

Future research will likely focus on leveraging this compound to create novel drug formulations. The structural attributes of this compound allow for modifications aimed at developing new medications with potentially improved efficacy and better safety profiles. mdpi.com The development of new derivatives could lead to agents with enhanced cell viability and reduced levels of reactive oxygen and nitrogen species (RONS) during induced oxidative stress. By creating innovative formulations, such as targeted delivery systems or prodrugs, researchers can aim to enhance the therapeutic index of resulting medicines, ensuring that active compounds are delivered more efficiently to their intended targets while minimizing off-target effects.

The rational design of new chemical entities based on the this compound backbone is a promising area of medicinal chemistry. youtube.com By applying structure-activity relationship (SAR) studies, chemists can systematically modify the compound's structure to optimize its interaction with biological targets. This can involve altering substituent groups on the phenyl ring or modifying the succinic acid moiety to enhance binding affinity, selectivity, and pharmacokinetic properties. youtube.com Such molecular-level design strategies are crucial for creating next-generation therapeutics that can overcome existing challenges like drug resistance and provide more effective treatment options for a range of diseases.

Advancements in Sustainable Agricultural Practices

In agriculture, this compound is recognized for its role in the synthesis of agrochemicals, including herbicides and fungicides. chemimpex.com Future advancements will likely focus on enhancing the sustainability of these applications, from pest control to environmental remediation.

The compound is already utilized in formulating herbicides and insecticides designed for effective pest control with a consideration for minimizing environmental impact. chemimpex.com Future research can build upon this by integrating derivatives of this compound into Integrated Pest Management (IPM) programs. magtech.com.cn IPM emphasizes a holistic approach that combines biological, cultural, and chemical methods to manage pests sustainably. magtech.com.cn The development of next-generation pesticides from this compound could focus on creating agents with higher target specificity and improved biodegradability, thereby reducing harm to non-target organisms and mitigating soil and water pollution. youtube.com Strategies like mixture or rotation of active ingredients can also be explored to delay the evolution of pesticide resistance in target pests. youtube.com

While the parent compound is used to create pesticides, its derivatives and related molecules can become environmental pollutants that require remediation. Bioremediation, which uses microorganisms to degrade or detoxify pollutants, is considered an environmentally sustainable and advantageous method for cleanup. researchgate.netresearchgate.net Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, has shown that various bacterial and fungal strains can effectively biodegrade it. researchgate.netbldpharm.com Future studies should investigate the potential for isolating or engineering microorganisms capable of degrading this compound and its agricultural derivatives. mdpi.com Developing bioreactor systems or bioaugmentation strategies, where specific microbes are introduced to contaminated sites, could provide an effective and cost-efficient way to clean up residues from soil and water. researchgate.netmdpi.com

Exploration of Polymer Chemistry Applications

The application of this compound extends into material science, where it is used as a building block in polymer chemistry. bldpharm.com Its incorporation into polymer structures can enhance material properties like durability and resistance to degradation, which is crucial for manufacturing high-performance materials. chemimpex.com As a derivative of succinic acid, a well-known platform chemical for producing bio-based polymers, it holds potential for creating specialized polyesters and polyamides. mdpi.com The dichlorophenyl group can impart specific properties, such as increased thermal stability or flame retardancy, to the resulting polymer, making it a valuable monomer for future exploration in advanced materials.

Interactive Data Tables

Table 1: Summary of Future Research Directions

| Area | Focus | Objective | Potential Impact |

|---|---|---|---|

| Therapeutics | Innovative Formulations | Improve efficacy and safety of derived drugs. mdpi.com | Enhanced treatment options with fewer side effects. |

| New Compound Design | Create derivatives with better pharmacological profiles. youtube.com | Overcoming drug resistance; novel therapies. | |

| Agriculture | Pest Control Optimization | Minimize environmental impact of derived pesticides. chemimpex.com | Sustainable food production, reduced ecological harm. |

| Bioremediation | Develop microbial systems to degrade residues. researchgate.netresearchgate.net | Cleaner soil and water in agricultural areas. |

| Polymer Chemistry | Material Enhancement | Incorporate into polymers to improve durability. chemimpex.com | Development of high-performance, specialized materials. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3,4-Dichlorophenyl)succinic acid |

| 2,3-Dichlorosuccinic acid |

| 2-(4-Fluorophenyl)succinic acid |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| Indole-3-acetic acid (IAA) |

| Ethylene |

| Abscisic acid (ABA) |

| Meloxicam |

| Dermaseptin-B2 |

Industrial Production and Purification Strategies

The industrial-level manufacturing of this compound is centered around robust and scalable chemical synthesis, followed by meticulous purification to eliminate impurities and isolate the final product to the desired specifications.

Synthesis via Stobbe Condensation

The most prominent method for synthesizing this compound on an industrial scale is the Stobbe condensation. This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base. echemi.comwikipedia.org For the production of the target compound, 2,4-dichlorobenzaldehyde (B42875) is reacted with a dialkyl succinate (B1194679), such as diethyl succinate.

The reaction mechanism initiates with the formation of an enolate from the diethyl succinate by a strong base, typically an alkoxide like sodium ethoxide or potassium t-butoxide. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dichlorobenzaldehyde. The subsequent steps involve the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the half-ester of the alkylidene succinic acid. echemi.com Saponification of this half-ester, followed by acidification, produces the final this compound.

Key parameters for the industrial-scale Stobbe condensation are carefully controlled to maximize yield and minimize side reactions. These include:

Base Selection: Strong bases like potassium t-butoxide are often favored in industrial settings as they can lead to higher yields and cleaner reactions compared to sodium ethoxide. researchgate.net

Solvent: The reaction is typically carried out in an anhydrous solvent to prevent side reactions. The choice of solvent can influence the reaction rate and the solubility of intermediates.

Temperature: The reaction temperature is a critical parameter that is optimized to ensure a reasonable reaction rate without promoting decomposition or side-product formation.

Stoichiometry: The molar ratio of the reactants and the base is carefully controlled to drive the reaction to completion.

While specific yield data for the industrial production of this compound is proprietary, laboratory-scale syntheses of similar compounds using the Stobbe condensation report varying yields depending on the specific substrates and conditions.

Purification by Recrystallization

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products from side reactions (such as self-condensation of the aldehyde), and residual solvents. juniperpublishers.com Recrystallization is the most common and effective method for purifying solid organic compounds on a large scale. juniperpublishers.comresearchgate.net

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at different temperatures. rsc.org The ideal solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or sparingly soluble at all temperatures. rsc.org

The selection of an appropriate solvent or solvent system is a critical step in developing an industrial crystallization process. For phenylsuccinic acid derivatives, various solvents are considered, and the choice depends on the specific substitution pattern and the nature of the impurities. A systematic approach to solvent screening is often employed in industrial settings to identify the optimal solvent that provides a good balance between yield and purity. scribd.com

The industrial recrystallization process for this compound typically involves the following steps:

Dissolution: The crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.